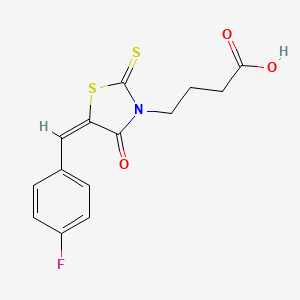

4-(5-(4-Fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Description

This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 4-fluorobenzylidene substituent at position 5 and a butanoic acid side chain at position 3 of the heterocyclic core. Its molecular formula is C₁₄H₁₁FNO₃S₂, with a molecular weight of 348.37 g/mol. Notably, this compound has been explored in anticancer research due to its structural similarity to BH3 mimetics, which target Bcl-2 family proteins .

Properties

Molecular Formula |

C14H12FNO3S2 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

4-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |

InChI |

InChI=1S/C14H12FNO3S2/c15-10-5-3-9(4-6-10)8-11-13(19)16(14(20)21-11)7-1-2-12(17)18/h3-6,8H,1-2,7H2,(H,17,18)/b11-8+ |

InChI Key |

IZMJTWCXUUYGLB-DHZHZOJOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O)F |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Formation of the Thiazolidinone Core

The synthesis begins with the preparation of 2-thioxothiazolidin-4-one, a foundational intermediate for thiazolidinone derivatives. This is achieved via cyclocondensation of thiourea with chloroacetic acid in the presence of hydrochloric acid, yielding the core structure with a thione group at C2. The reaction proceeds under reflux in ethanol (80°C, 4 h), achieving 85–90% yields.

Critical Parameters

Alkylation and Functionalization with Butanoic Acid

The thione group at C2 is alkylated with iodomethane to form a methylthio intermediate, enhancing reactivity for subsequent nucleophilic substitution.

Methylthio Formation

-

(Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one (1 mmol) is dissolved in dichloromethane.

-

Triethylamine (1.5 mmol) and iodomethane (1.5 mmol) are added dropwise.

-

The reaction is stirred at room temperature for 2 hours, yielding (Z)-5-(4-fluorobenzylidene)-2-(methylthio)thiazol-4(5H)-one.

Butanoic Acid Coupling

-

The methylthio intermediate (1 mmol) is reacted with 4-aminobutanoic acid (1.5 mmol) in aqueous methanol.

-

Potassium carbonate (1.5 mmol) is added to deprotonate the amino acid.

-

The mixture is stirred at room temperature for 30–55 minutes, affording the final product.

Optimization Insights

-

Solvent: Methanol/water (1:1) improves solubility and reaction kinetics.

-

Catalyst: Potassium carbonate facilitates nucleophilic displacement of the methylthio group.

Spectral Characterization and Analytical Validation

Infrared Spectroscopy

The IR spectrum of the target compound confirms functional groups:

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆)

-

δ 2.90 (s, 3H, S-CH₃): Methylthio group post-alkylation.

-

δ 7.82 (s, 1H, =CH): Exocyclic methine proton.

¹³C NMR (DMSO-d₆)

Mass Spectrometry

The ESI-MS spectrum shows a molecular ion peak at m/z 359.4 ([M+H]⁺), consistent with the molecular formula C₁₅H₁₂FNO₃S₂.

Comparative Analysis of Synthetic Methods

Microwave irradiation reduces reaction time to 20–30 minutes by enhancing molecular collisions, achieving 94% yield. One-pot protocols, combining cyclocondensation and Knoevenagel steps, streamline synthesis but require precise stoichiometric control.

Challenges and Optimization Strategies

-

Regioselectivity: Competing reactions at C2 and C5 necessitate strict temperature control (25–80°C).

-

Stereochemical Integrity: The Z-configuration of the exocyclic double bond is preserved using aprotic solvents like DCM.

-

Purification: Recrystallization from ethanol removes unreacted aldehydes and byproducts .

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-FLUOROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorobenzylidene group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives of the fluorobenzylidene group.

Scientific Research Applications

4-(5-(4-FLUOROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-(5-(4-FLUOROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

4-Methoxybenzylidene Derivative

- Structure: 2-[5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid (C₁₅H₁₅NO₄S₂; MW: 337.41 g/mol).

- Key Differences : The methoxy group is electron-donating, increasing electron density on the aromatic ring compared to the fluorine substituent. This may enhance solubility but reduce electrophilicity.

3,4-Dimethoxybenzylidene Derivative

- Structure: 4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (C₁₆H₁₇NO₅S₂; MW: 367.44 g/mol).

- Key Differences : Additional methoxy groups at positions 3 and 4 increase steric bulk and hydrophilicity.

- Safety Profile : Classified with hazard statements H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) .

4-Bromobenzylidene Derivative

- Structure: (E)-4-(5-(4-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (C₁₄H₁₂BrNO₃S₂; MW: 402.29 g/mol).

- Key Differences : Bromine’s larger atomic radius and lipophilicity may enhance membrane permeability but reduce solubility.

- Applications : Brominated analogs are often explored for their enhanced binding affinity in protein-ligand interactions .

Side Chain Modifications

BH3I-1 Analog

- Structure: (E)-2-(5-(4-Fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid.

- Key Differences: A branched 3-methylbutanoic acid side chain replaces the linear butanoic acid. This modification could alter conformational flexibility and target engagement.

Benzimidazole-Fused Derivatives

- Structure : 5-(1H-Benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic acids.

- Key Differences: A benzimidazole ring fused to the thiazolidinone core introduces additional hydrogen-bonding capabilities.

- Activity : Preliminary studies show anticancer activity, though optimization is ongoing .

Biological Activity

4-(5-(4-Fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound belonging to the thiazolidine family, characterized by its unique structure, which includes a fluorinated aromatic group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C14H12FNO3S2

- Molecular Weight : 325.4 g/mol

- IUPAC Name : 4-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

- InChI Key : IZMJTWCXUUYGLB-DHZHZOJOSA-N

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its anticancer, anti-inflammatory, and enzyme inhibition properties. Below is a summary of the key findings:

Anticancer Activity

Research has indicated that derivatives of thiazolidines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HT29 (colon cancer).

- Inhibitory Concentration (IC50) : Some derivatives showed IC50 values ranging from 24.5 μM to 28.6 μM against these cell lines, indicating moderate potency against cancer cells .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing downstream signaling pathways .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals the unique properties imparted by the fluorine atom in the benzylidene group:

| Compound | Unique Feature | IC50 Values |

|---|---|---|

| 4-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid | Chlorine substituent | Varies |

| 4-(5-(4-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid | Methyl substituent | Varies |

The presence of fluorine enhances stability and lipophilicity, potentially improving bioavailability and interaction with biological targets .

Case Studies and Research Findings

- Study on Anti-inflammatory Properties : Research conducted on similar thiazolidine derivatives indicated potential anti-inflammatory effects, suggesting that modifications to the thiazolidine structure could enhance therapeutic efficacy .

- Cytotoxicity Evaluation : A systematic evaluation of various rhodanine derivatives highlighted that structural variations significantly influence cytotoxicity against different cancer cell lines. The findings suggest that further modifications could yield more potent anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

- Step 1 : Condensation of 4-fluorobenzaldehyde with thiazolidinone precursors under reflux in anhydrous ethanol .

- Step 2 : Thiolation via Lawesson’s reagent to introduce the thioxo group, requiring inert conditions (argon atmosphere) .

- Step 3 : Acidic hydrolysis of ester intermediates to yield the final carboxylic acid .

Q. Optimization Strategies :

Q. How should researchers characterize the compound’s purity and structural integrity?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry using <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ 7.75 ppm for benzylidene protons ).

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection at 254 nm for purity assessment (>95%) .

- Mass Spectrometry (MS) : ESI-MS ([M+H]<sup>+</sup> at m/z 325.38) validates molecular weight .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological efficacy?

Methodology :

- Analog Synthesis : Modify substituents (e.g., replace 4-fluorobenzylidene with 3,4-dimethoxybenzylidene) and test activity .

- Biological Assays : Compare IC50 values in cancer cell lines (e.g., MCF-7) to identify critical functional groups .

- Data Analysis : Use QSAR models to correlate electronic properties (e.g., Hammett constants) with activity .

Q. Example SAR Finding :

- 4-Fluoro Substitution : Enhances apoptosis induction in HeLa cells (IC50 = 12.3 µM) compared to non-fluorinated analogs (IC50 > 50 µM) .

Q. What strategies resolve contradictions in reported biological activity data?

Case Study : Discrepancies in antimicrobial activity (e.g., Staphylococcus aureus MIC ranging from 8–64 µg/mL):

- Variable Testing Conditions : Standardize broth microdilution assays (pH 7.4, 37°C) .

- Compound Stability : Assess degradation under assay conditions via HPLC .

- Strain-Specific Factors : Test isogenic mutant strains to identify resistance mechanisms .

Q. How can computational modeling guide mechanistic studies of this compound?

Approaches :

Q. Key Insight :

- The thioxothiazolidinone core forms hydrogen bonds with catalytic residues (e.g., Tyr473 in PPAR-γ), critical for activity .

Q. What experimental designs are recommended for pharmacokinetic (PK) and toxicity profiling?

In Vitro PK :

- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify via LC-MS .

- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms .

Q. In Vivo Toxicity :

Q. How can researchers address stability challenges during storage and handling?

Stability Data :

Q. Analytical Validation :

- Forced Degradation Studies : Expose to 0.1N HCl/NaOH and UV light (254 nm) to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.